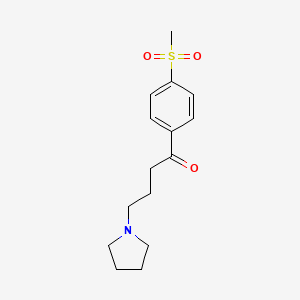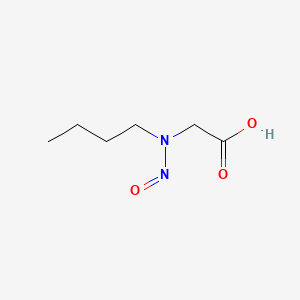
Glycine, N-butyl-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-butyl-N-nitroso- is a nitrosamine compound, which is a class of compounds characterized by the presence of a nitroso group (-NO) attached to an amine. Nitrosamines are of significant interest due to their potential carcinogenic properties. Glycine, N-butyl-N-nitroso- is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of Glycine, N-butyl-N-nitroso- typically involves the nitrosation of secondary amines. One efficient method for synthesizing N-nitrosamines, including Glycine, N-butyl-N-nitroso-, is through the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method offers broad substrate scope, metal and acid-free conditions, easy isolation procedures, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Analyse Des Réactions Chimiques
Glycine, N-butyl-N-nitroso- undergoes various chemical reactions, including:
Nitrosation and Nitrosylation: These processes convert organic compounds or metal complexes into nitroso derivatives.
Oxidation and Reduction: Nitro-containing compounds can undergo radical-initiated pathways to form amines, oximes, alkenes, nitrones, and alcohols.
Substitution Reactions: Nitroso compounds can undergo electrophilic aromatic substitution, where NO+ substitutes directly onto an aromatic ring.
Common reagents used in these reactions include AgNO2, NaNO2, Fe(NO3)3·9H2O, and tBuONO . The major products formed from these reactions depend on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
Glycine, N-butyl-N-nitroso- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives.
Industry: Nitrosamines are relevant in the manufacturing of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Glycine, N-butyl-N-nitroso- involves the formation of nitroso derivatives through nitrosation or nitrosylation. In biological systems, nitrosamines can interact with DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets and pathways involved include the formation of DNA adducts and the activation of cellular signaling pathways related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Glycine, N-butyl-N-nitroso- can be compared with other nitrosamines, such as:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosodi-n-butylamine (NDBA)
These compounds share similar nitrosamine structures but differ in their specific alkyl groups and biological effects. Glycine, N-butyl-N-nitroso- is unique due to its specific glycine and butyl groups, which influence its chemical reactivity and biological interactions .
Propriétés
Numéro CAS |
61864-02-6 |
|---|---|
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-[butyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4-8(7-11)5-6(9)10/h2-5H2,1H3,(H,9,10) |
Clé InChI |
RCZUEOOGFKBUGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






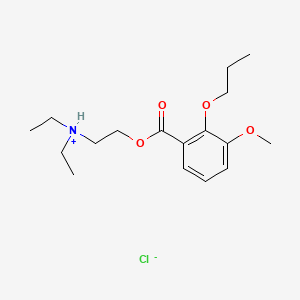
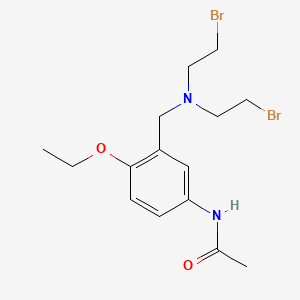

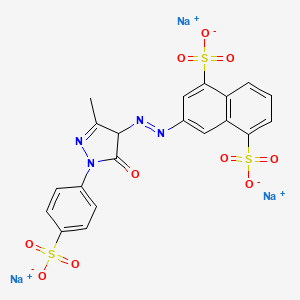

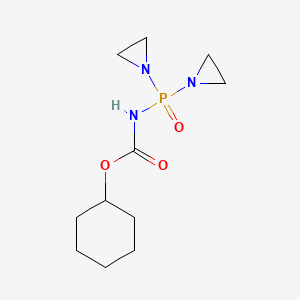

![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)

